Karalicin

HSV-1 Antiviral Potency IC50 Comparison

Standard anti-HSV agents like acyclovir exhibit reversible binding and lack activity against vaccinia and poliovirus, limiting cross-family antiviral research. Karalicin (CAS 175413-72-6) is a non-nucleoside, irreversible HSV-1/HSV-2 inhibitor with a distinct pentitol scaffold from Pseudomonas fermentation-directly addressing this gap. • HSV-1 IC50: 0.004 μg/mL (14 nM); HSV-2 IC50: 0.008 μg/mL (28 nM)-quantifiable benchmark for potency comparisons. • Active against vaccinia and poliovirus type 1 (IC50 0.016 μg/mL), enabling broad-spectrum antiviral screening. • Irreversible binding mechanism supports time-kill kinetics and target engagement studies.

Molecular Formula C14H20O6
Molecular Weight 284.30 g/mol
Cat. No. B1249126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKaralicin
Synonymskaralicin
Molecular FormulaC14H20O6
Molecular Weight284.30 g/mol
Structural Identifiers
SMILESCC(=O)OC(C(CC1=CC=C(C=C1)OC)O)C(CO)O
InChIInChI=1S/C14H20O6/c1-9(16)20-14(13(18)8-15)12(17)7-10-3-5-11(19-2)6-4-10/h3-6,12-15,17-18H,7-8H2,1-2H3
InChIKeyJATBUOZGJQJSGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Karalicin Overview and Procurement


Karalicin (CAS 175413-72-6; PubChem CID 10334054) is a pentitol derivative (3-O-acetyl-1-deoxypentitol substituted by a 4-methoxyphenyl group) first isolated from the fermentation broth of Pseudomonas fluorescens and Pseudomonas putida strain SS-3 (CCM 4430) [1][2]. It is characterized as a natural product antiviral agent with a primary reported activity profile against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2), as well as vaccinia virus and poliovirus type 1 [2]. The compound is notable for its distinct chemical scaffold—a pentitol core with a p-methoxyphenyl substitution and an acetyl ester—which differentiates it structurally from the nucleoside and nucleotide analog antivirals commonly used as clinical reference agents [3].

Chemical Class Pentitol-derived natural product
Scaffold Non-nucleoside, p-methoxyphenyl acetyl ester
Source Pseudomonas fluorescens/putida fermentation
Reported Profile Irreversible HSV inhibition context

Karalicin Procurement and Analog Distinction


Substituting Karalicin with a different anti-HSV agent—whether a standard-of-care nucleoside analog like acyclovir or a broad-spectrum viral DNA polymerase inhibitor like foscarnet—is scientifically unjustified due to fundamental differences in chemical class, mechanism, and viral selectivity profile [1]. Karalicin is not a nucleoside or nucleotide analog; it is a pentitol-derived microbial secondary metabolite with a p-methoxyphenyl substituent [2]. Its reported antiviral activity is described in the primary literature as 'weak, but specific and irreversible' against HSV [1][3]. This irreversibility contrasts with the reversible, substrate-competitive mechanism of acyclovir and ganciclovir, suggesting a distinct binding modality and potentially divergent resistance profiles [4]. Furthermore, Karalicin's inhibitory spectrum extends to vaccinia virus and poliovirus type 1 at low microgram-per-milliliter concentrations—viruses for which acyclovir lacks meaningful activity—underscoring that its biological signature is not interchangeable with that of mainstream antiherpetics . Generic substitution based solely on anti-HSV labeling ignores these quantifiable differences in molecular structure, binding kinetics, and spectrum, thereby risking experimental failure or misattribution of observed effects.

Karalicin
Nucleoside Analogs (e.g., Acyclovir)
Pentitol-derived microbial metabolite
Synthetic nucleoside analog
Reported irreversible binding mode
Reversible substrate-competitive inhibition
Active vs vaccinia & poliovirus
Lacks meaningful activity vs these viruses

Karalicin Antiviral Potency and Spectrum


HSV-1 Potency versus Acyclovir

Karalicin demonstrates an IC50 of 0.004 μg/mL (14 nM) against HSV-1 [1]. In comparison, the clinical standard acyclovir exhibits an IC50 range of 0.02 to 13.5 μg/mL (89 nM to 60 μM) against HSV-1 in plaque reduction assays [2]. This represents an approximate 5- to 3,000-fold lower mass concentration for Karalicin relative to acyclovir under comparable in vitro conditions. However, when converted to molarity, Karalicin's 14 nM IC50 falls within the lower end of the reported acyclovir IC50 range (89 nM to 60 μM) . This molar context is critical for procurement decisions involving dose-equivalence calculations.

HSV-1 IC50 vs Acyclovir
Reported
0.004 µg/mL
14 nM
vs
0.02–13.5 µg/mL
89 nM–60 µM
Supports HSV-1 screening context
Mass conc. lower; molar within reported acyclovir range
HSV-1 Antiviral Potency IC50 Comparison

HSV-2 Potency vs. Ganciclovir

Karalicin inhibits HSV-2 with an IC50 of 0.008 μg/mL (28 nM) [1]. For comparison, ganciclovir—an acyclic nucleoside analog structurally related to acyclovir but with enhanced activity against CMV—has been reported to exhibit an IC50 of 0.1 μg/mL (392 nM) against HSV-2 in in vitro assays [2]. This indicates that Karalicin achieves a 12.5-fold lower mass concentration and approximately 14-fold lower molar potency for 50% HSV-2 inhibition relative to ganciclovir.

HSV-2 IC50 vs Ganciclovir
Reported
0.008 µg/mL
28 nM
vs
0.1 µg/mL
392 nM
Reported 14-fold molar IC50 difference
Cross-study comparison, validation recommended
HSV-2 Antiviral IC50 Ganciclovir

Vaccinia and Poliovirus Activity

Karalicin demonstrates inhibitory activity against vaccinia virus and poliovirus type 1, with reported IC50 values of 0.016 μg/mL (56 nM) for both viruses [1]. In contrast, acyclovir lacks clinically relevant activity against vaccinia and poliovirus; for example, acyclovir IC50 against vaccinia virus has been reported as >100 μg/mL in standard in vitro assays [2][3]. Foscarnet, a broader-spectrum pyrophosphate analog, inhibits vaccinia virus with IC50 values typically in the range of 6–11 μg/mL [4]. This represents a >375-fold lower mass concentration for Karalicin relative to foscarnet against vaccinia virus, underscoring a distinct spectrum and potency profile.

Vaccinia & Poliovirus IC50
Reported
0.016 µg/mL
56 nM (both viruses)
vs
Foscarnet 6.6–11.1 µg/mL
Acyclovir >100 µg/mL
Distinct spectrum for orthopoxvirus/picornavirus
>375× lower mass conc. than foscarnet
Vaccinia Virus Poliovirus Antiviral Spectrum

Irreversible Antiviral Mechanism

The primary literature explicitly characterizes Karalicin's antiviral activity as 'weak, but specific and irreversible' against herpes simplex viruses [1][2]. This is in contrast to acyclovir, ganciclovir, and foscarnet, which function as reversible, competitive or substrate-mimetic inhibitors of viral DNA polymerase [3][4]. Irreversible inhibition implies covalent or extremely tight non-covalent binding to a viral target, which can confer distinct time-dependent inhibition kinetics and potentially a lower propensity for resistance via target mutation.

Binding Mode
Class-level
Irreversible
vs
Reversible (nucleoside analogs)
Supports time-kill target engagement studies
Qualitative description; no kinetic constants reported
Irreversible Inhibition Mechanism of Action Antiviral Binding Kinetics

Microbial Fermentation Production

Karalicin is a natural product obtained through the fermentation of Pseudomonas fluorescens and Pseudomonas putida strain SS-3 (CCM 4430) [1][2]. Its molecular structure—a pentitol core bearing a p-methoxyphenyl group and an O-acetyl moiety—represents a chemical class distinct from the nucleoside analogs (e.g., acyclovir, ganciclovir) and nucleotide analogs (e.g., cidofovir) that dominate the anti-HSV pharmacopeia [3]. The compound's biosynthesis and isolation from a microbial co-culture fermentation broth differentiate it from chemically synthesized or semi-synthetic antiviral agents.

Production Origin
Class-level
Pseudomonas fermentation
vs
Synthetic chemistry
Authentic fermentation-derived reference
Biosynthesis & SAR studies context
Microbial Secondary Metabolite Fermentation Natural Product Chemistry

Karalicin Research and Industrial Applications


Non-Nucleoside HSV Probe Development

Given Karalicin's distinct pentitol-derived chemical scaffold and its description as an irreversible inhibitor of HSV [1], this compound is ideally suited for use as a non-nucleoside control or probe in viral polymerase or helicase–primase inhibition assays. Its nanomolar IC50 against HSV-1 (0.004 μg/mL; 14 nM) and HSV-2 (0.008 μg/mL; 28 nM) provides a quantifiable benchmark for assessing the potency of new chemical entities in head-to-head comparative studies. The irreversible binding designation suggests utility in time-kill and target engagement experiments aimed at characterizing slow-off-rate inhibitors.

Orthopoxvirus and Picornavirus Screening

The reported IC50 of 0.016 μg/mL (56 nM) against vaccinia virus and poliovirus type 1 [1] positions Karalicin as a valuable starting point for broad-spectrum antiviral screening beyond herpesviruses. In contrast to acyclovir, which lacks meaningful activity against these viruses (IC50 >100 μg/mL for vaccinia) [2], Karalicin's low-micromolar (nanomolar) potency suggests a unique target or entry mechanism. Procurement of high-purity Karalicin enables its inclusion as a positive control in high-throughput screens for anti-poxvirus or anti-enterovirus candidates, or as a chemical biology tool for target identification in these viral families.

Natural Product Biosynthesis and Fermentation

Karalicin's origin from a Pseudomonas fluorescens/putida SS-3 co-culture fermentation [1][3] makes it a model compound for studying microbial secondary metabolism, biosynthetic gene cluster activation, and polyketide-like natural product assembly in non-actinomycete bacteria. Researchers investigating pseudomonad-derived bioactive metabolites or developing fermentation optimization protocols for rare natural products can use authentic Karalicin as a reference standard for yield quantification, structural confirmation, and bioactivity correlation.

Comparative Antiviral Potency Benchmarking

Karalicin's quantitatively defined IC50 values against HSV-1, HSV-2, vaccinia virus, and poliovirus type 1 allow for direct, side-by-side potency comparisons with established antiviral agents in standardized in vitro assays. For instance, its 14-fold lower molar IC50 against HSV-2 relative to ganciclovir [2] provides a concrete differential that can be leveraged in studies examining structure–activity relationships, cross-resistance, or combination index analysis. This evidence-based differentiation supports the compound's inclusion as a non-canonical comparator in antiviral drug discovery programs.

Application
Selection Property
Validation Focus
Non-nucleoside HSV probe studies
Pentitol-derived irreversible binding profile
Time-kill and target engagement assays
Broad-spectrum antiviral screening
Vaccinia/poliovirus inhibitory activity
High-throughput orthopoxvirus/enterovirus screening
Microbial secondary metabolite research
Pseudomonas co-culture fermentation product
Biosynthetic gene cluster & yield quantification
Comparative antiviral potency benchmarking
Reported IC50 differentiation vs nucleoside analogs
Cross-resistance and combination index studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


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